2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
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Overview
Description
2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a complex organic compound featuring a cyclohexylsulfanyl group, a thiazolo-triazole moiety, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone typically involves multi-step organic synthesis:
Formation of the Thiazolo-Triazole Core: : This can be achieved via cyclization reactions starting from appropriate thioamides and hydrazides. Cyclization conditions may involve the use of strong acids or bases and elevated temperatures.
Attachment of the Cyclohexylsulfanyl Group: : The thiazolo-triazole intermediate is then reacted with cyclohexylthiol in the presence of catalysts like triethylamine under mild conditions.
Incorporation of the Ethanone Backbone: : Finally, the compound is completed by introducing the ethanone moiety through Friedel-Crafts acylation or similar methods.
Industrial Production Methods
Large-scale production may utilize similar synthetic routes but optimized for efficiency and cost-effectiveness:
Continuous flow reactors to enhance reaction efficiency.
Catalytic processes to reduce reaction times and improve yields.
Utilization of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone undergoes various chemical reactions:
Oxidation: : Converts the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The ethanone group can be reduced to a secondary alcohol with reagents such as lithium aluminum hydride.
Substitution: : The heterocyclic core can undergo nucleophilic or electrophilic substitutions, forming diverse derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride.
Catalysts: Triethylamine for thiol addition, Lewis acids for Friedel-Crafts acylation.
Solvents: Dichloromethane, ethanol, and tetrahydrofuran.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Secondary alcohol derivatives.
Substitution Products: : Variously functionalized heterocyclic compounds.
Scientific Research Applications
2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone has diverse applications:
Chemistry: : Utilized as an intermediate for synthesizing more complex molecules, especially in heterocyclic chemistry.
Biology: : Studied for its potential as an enzyme inhibitor due to the thiazolo-triazole core.
Medicine: : Investigated for antimicrobial and antifungal properties.
Industry: : Potential use in materials science for developing new polymers or as a corrosion inhibitor.
Mechanism of Action
The compound's activity is predominantly due to its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The thiazolo-triazole moiety can mimic natural substrates or inhibitors, modulating enzyme activity or cellular pathways.
Molecular Targets and Pathways
Enzymes: : Targets enzymes involved in bacterial cell wall synthesis, demonstrating antimicrobial effects.
Cellular Pathways: : May interfere with signal transduction pathways in cells, affecting proliferation and apoptosis.
Comparison with Similar Compounds
2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone stands out due to its unique structure and the combination of cyclohexyl, sulfanyl, and heterocyclic elements.
Similar Compounds
2-(Cyclohexylsulfanyl)-1H-benzimidazole: : Similar sulfanyl functionality but a different heterocyclic core.
6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole derivatives: : Various derivatives with different substituents providing diverse reactivity and applications.
Cyclohexylsulfanyl-acetophenones: : Compounds featuring cyclohexylsulfanyl groups with aromatic ketones instead of thiazolo-triazoles.
Properties
IUPAC Name |
2-cyclohexylsulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-9-12(19-13-14-8-15-16(9)13)11(17)7-18-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRRWUWJMAHBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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